Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24INO2 and a molecular weight of 353.24 g/mol . It is a piperidine derivative, often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Mechanism of Action
Target of Action
Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate primarily targets the Melanocortin Receptor and the Somatostatin Receptor . The Melanocortin Receptor plays a crucial role in the regulation of feeding behavior and body weight. The Somatostatin Receptor is involved in numerous biological processes, including inhibition of hormone secretion, cell proliferation, and neurotransmission .
Mode of Action
For instance, when interacting with the Melanocortin Receptor, it can inhibit α-melanocyte-stimulating hormone (α-MSH) induced behaviors in rats .
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with the Melanocortin and Somatostatin Receptors. These pathways are involved in a wide range of biological processes, including neurological disease, metabolic disease, and cancer .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific receptor it interacts with. For example, its interaction with the Melanocortin Receptor can lead to changes in feeding behavior and body weight .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with iodopropyl compounds under controlled conditions. One common method includes the alkylation of tert-butyl 4-piperidinecarboxylate with 3-iodopropyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form tert-butyl 4-(3-propyl)piperidine-1-carboxylate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products:
Scientific Research Applications
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of new drugs, particularly those targeting the central nervous system. It serves as a building block for the synthesis of piperidine-based pharmaceuticals.
Comparison with Similar Compounds
Tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate: Similar in structure but with a bromine atom instead of iodine.
Tert-butyl 4-iodopiperidine-1-carboxylate: Lacks the propyl group, making it less versatile in certain synthetic applications.
Tert-butyl (S)-3-(3,4-dichlorophenyl)-3-(3-iodopropyl)piperidine-1-carboxylate: Contains additional substituents, which may alter its reactivity and application.
Uniqueness: Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24INO2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHWDDDFOOUXKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433583 | |
Record name | Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142374-14-9 | |
Record name | Tert-butyl 4-(3-iodopropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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